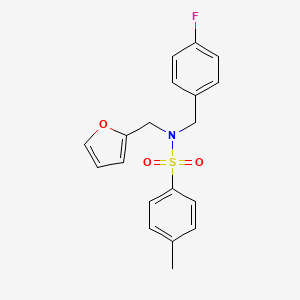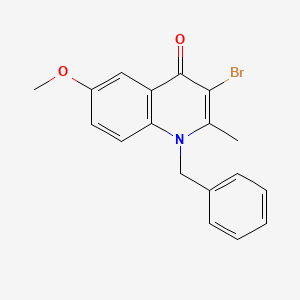
N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MNNG or N-methyl-N'-nitro-N-nitrosoguanidine, is a highly reactive mutagenic compound that can cause DNA damage. It is commonly used in scientific research to induce mutations in various organisms, including bacteria, fungi, plants, and animals.
Wirkmechanismus
N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a potent alkylating agent that can react with DNA and other cellular components. It primarily targets guanine residues in DNA, leading to the formation of O^6-methylguanine and other adducts. These adducts can cause DNA damage, including base substitution, frameshift, and deletion mutations. N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide can also induce DNA strand breaks and chromosomal aberrations.
Biochemical and Physiological Effects
N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to induce a variety of biochemical and physiological effects in organisms. It can cause DNA damage, cell cycle arrest, apoptosis, and other cellular responses. N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide can also affect the expression of genes involved in DNA repair, cell proliferation, and apoptosis. In addition, N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to induce oxidative stress and inflammation in cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages as a mutagenic agent for lab experiments. It is highly reactive and can induce mutations at low concentrations. N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is also relatively easy to use and can be applied to a wide range of organisms. However, N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has some limitations as well. It can be toxic to cells and tissues at high concentrations, and its mutagenic effects can be difficult to control. N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide can also induce a variety of DNA lesions, making it difficult to study specific types of mutations.
Zukünftige Richtungen
There are several future directions for research on N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of new methods for controlling its mutagenic effects. This could involve the use of protective agents or the modification of N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide to make it more selective for specific types of mutations. Another area of interest is the study of the long-term effects of N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide exposure on organisms and ecosystems. This could involve the use of genomics and other techniques to monitor the genetic diversity and health of populations exposed to N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. Finally, there is a need for more research on the mechanisms underlying the biochemical and physiological effects of N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. This could involve the use of molecular biology and other techniques to study the pathways and processes affected by N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide exposure.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is widely used in scientific research as a mutagenic agent to induce mutations in various organisms. It has been used to study the genetic basis of cancer, drug resistance, and other diseases. N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is also used to create genetic diversity in organisms for the purpose of breeding new varieties with desirable traits.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-30-19-10-6-8-17(14-19)23(31(28,29)20-11-3-2-4-12-20)15-21(25)22-16-7-5-9-18(13-16)24(26)27/h2-14H,15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJPHVPTNKVXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7156095 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-isopropyl-2-{[3-(4-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B3538218.png)

![methyl (7-{2-[(cyclohexylmethyl)amino]-2-oxoethoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B3538233.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B3538253.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(3-fluorophenyl)benzamide](/img/structure/B3538256.png)
![N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide](/img/structure/B3538275.png)
![N-(4-bromo-2-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3538276.png)
![4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3538282.png)
![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3538290.png)

![N~2~-(3-bromophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3538311.png)
![N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3538315.png)
